9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one
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Overview
Description
1-Methyl-2’-O-methylinosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
The synthesis of 1-Methyl-2’-O-methylinosine involves the methylation of inosine. This process is catalyzed by a tRNA 2’-O-methyltransferase, which introduces a methyl group at the 2’-O position of the ribose ring . The preparation of the initial geometries of inosine and its methyl derivatives, including 1-Methyl-2’-O-methylinosine, involves incorporating mean values of bonds, angles, and dihedral angles for the ribose sugars .
Chemical Reactions Analysis
1-Methyl-2’-O-methylinosine undergoes various chemical reactions, primarily focusing on its role as a purine nucleoside analog. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis . Common reagents and conditions used in these reactions include methyltransferases and specific methylation conditions . The major products formed from these reactions are modified nucleosides that exhibit enhanced stability and improved accuracy in protein synthesis .
Scientific Research Applications
1-Methyl-2’-O-methylinosine has a wide range of scientific research applications:
Chemistry: It is used in the study of nucleoside analogs and their chemical properties.
Industry: The compound is used in the development of anticancer drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Methyl-2’-O-methylinosine involves its role as a purine nucleoside analog. The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells . This process targets molecular pathways involved in cell cycle regulation and DNA damage response .
Comparison with Similar Compounds
1-Methyl-2’-O-methylinosine is unique among its similar compounds due to its specific methylation at the 2’-O position of the ribose ring. Similar compounds include:
1-Methylinosine: Another methylated derivative of inosine, but without the 2’-O-methyl group.
2’-O-Methylinosine: A compound with a methyl group at the 2’-O position but lacking the 1-methyl group.
1,2’-O-Dimethylinosine: A compound with both 1-methyl and 2’-O-methyl groups.
These compounds share similar properties but differ in their specific methylation patterns, which can influence their biological activity and stability.
Properties
Molecular Formula |
C12H18N4O5 |
---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one |
InChI |
InChI=1S/C12H18N4O5/c1-15-4-14-10-7(11(15)19)13-5-16(10)12-9(20-2)8(18)6(3-17)21-12/h5-6,8-9,12,14,17-18H,3-4H2,1-2H3 |
InChI Key |
RRFUQTKPHABOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
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